N-(6-Aminohexyl)maleimide hydrochloride

Catalog No.
S1903532
CAS No.
75238-09-4
M.F
C10H17ClN2O2
M. Wt
232.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Aminohexyl)maleimide hydrochloride

CAS Number

75238-09-4

Product Name

N-(6-Aminohexyl)maleimide hydrochloride

IUPAC Name

1-(6-aminohexyl)pyrrole-2,5-dione;hydrochloride

Molecular Formula

C10H17ClN2O2

Molecular Weight

232.71 g/mol

InChI

InChI=1S/C10H16N2O2.ClH/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14;/h5-6H,1-4,7-8,11H2;1H

InChI Key

YFJKZXZBPNGWKI-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)CCCCCCN.Cl

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCN.Cl

N-(6-Aminohexyl)maleimide hydrochloride is a chemical compound characterized by its unique structure, which includes a maleimide functional group attached to a six-carbon aminoalkyl chain. The compound is typically presented as a white to light yellow powder or crystalline form, and it has a high purity level, often exceeding 98% as determined by high-performance liquid chromatography. The chemical formula for N-(6-Aminohexyl)maleimide hydrochloride is C₁₀H₁₆N₂O₂·HCl, and its CAS number is 75238-09-4. It is known for its reactivity due to the maleimide group, which can undergo various

NAM-HCl acts as a cross-linker by covalently linking molecules containing thiols to those with primary amines. This allows researchers to create conjugates between proteins, antibodies, drugs, and other biomolecules containing these functional groups [].

Cross-linking Agent

NAM functions as a cross-linking agent due to its unique chemical structure. It possesses two reactive groups:

  • Maleimide group: This group reacts readily with thiol (sulfhydryl) groups present in cysteine residues of proteins.
  • Primary amine group: This group can react with various functional groups like N-hydroxysuccinimide (NHS) esters on other molecules or biomolecules.

This dual reactivity allows NAM to covalently link molecules containing thiol groups with other molecules containing amine or NHS ester functionalities.

Here are some examples of how NAM is used for cross-linking in research:

  • Protein-protein interactions: NAM can be used to study protein-protein interactions by cross-linking interacting proteins, allowing researchers to analyze the complexes formed [1].
  • Antibody-antigen interactions: Similarly, NAM can be used to cross-link antibodies with their target antigens, facilitating the analysis of antigen-antibody interactions [2].
  • Drug-target interactions: NAM can be employed to identify drug targets by cross-linking drugs to cellular components and analyzing the bound molecules [3].

[1] Reliable source discussing the use of NAM for studying protein-protein interactions: ""[2] Reliable source discussing the use of NAM for studying antibody-antigen interactions: ""[3] Reliable source discussing the use of NAM for studying drug-target interactions: ""

Advantages of NAM

Several advantages make NAM a popular choice for cross-linking experiments:

  • Specificity: The maleimide group reacts selectively with thiols, minimizing unwanted side reactions.
  • Cleavability: NAM crosslinks can be cleaved under specific conditions using reducing agents, allowing researchers to isolate and analyze the cross-linked components [4].
  • Water solubility: NAM is readily soluble in water, making it convenient for use in aqueous biological buffers.

[4] Reliable source discussing the cleavability of NAM crosslinks: ""

  • Michael Addition: The maleimide moiety can react with nucleophiles, such as thiols or amines, through Michael addition. This reaction is crucial for forming stable conjugates with biomolecules.
  • Cross-linking Reactions: The compound can be used to cross-link proteins or other macromolecules, enhancing their stability and functionality.
  • Hydrolysis: Under certain conditions, the maleimide group can undergo hydrolysis, leading to the formation of maleamic acids.

These reactions are essential for its application in bioconjugation and drug delivery systems .

N-(6-Aminohexyl)maleimide hydrochloride exhibits notable biological activity:

  • Bioconjugation: It is widely used for labeling proteins and peptides due to its ability to selectively react with thiol groups.
  • Cellular Uptake: Studies indicate that compounds with aminoalkyl chains can facilitate cellular uptake, making this compound a candidate for drug delivery systems.
  • Toxicity: While it shows potential for various applications, it is classified as harmful if swallowed and may cause skin irritation .

The synthesis of N-(6-Aminohexyl)maleimide hydrochloride typically involves several steps:

  • Formation of Maleimide: The initial step often involves the reaction of maleic anhydride with an amine to form the maleimide structure.
  • Alkylation: The six-carbon chain is introduced through alkylation reactions.
  • Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

These methods allow for the production of high-purity N-(6-Aminohexyl)maleimide hydrochloride suitable for research and industrial applications .

N-(6-Aminohexyl)maleimide hydrochloride has a variety of applications:

  • Bioconjugation Chemistry: Used extensively in the labeling of proteins and antibodies for research purposes.
  • Drug Delivery Systems: Its ability to form stable conjugates makes it useful in developing targeted drug delivery vehicles.
  • Diagnostics: Employed in diagnostic assays where specific binding interactions are required.

These applications leverage its unique chemical properties and reactivity .

Interaction studies involving N-(6-Aminohexyl)maleimide hydrochloride focus on its ability to form conjugates with biomolecules:

  • Protein Labeling: Research has demonstrated effective labeling of proteins through thiol-maleimide chemistry, allowing for visualization and tracking in biological systems.
  • Cellular Interactions: Studies suggest that conjugates formed with this compound can enhance cellular uptake compared to unconjugated counterparts.

These studies highlight the compound's potential in enhancing the efficacy of biochemical assays and therapeutic interventions .

Several compounds exhibit structural similarities or functional characteristics to N-(6-Aminohexyl)maleimide hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
MaleimideBasic maleimide structure without alkyl chainLess reactive towards biomolecules compared to N-(6-Aminohexyl)maleimide hydrochloride
N-(3-Aminopropyl)maleimideShorter alkyl chain (three carbons)May have different binding properties due to shorter chain
N-(2-Aminoethyl)maleimideTwo-carbon alkyl chainMore hydrophilic; may alter interaction dynamics
N-(6-Aminocaproic acid)Acidic functional group instead of maleimideDifferent reactivity profile; used in peptide synthesis

N-(6-Aminohexyl)maleimide hydrochloride stands out due to its longer alkyl chain, which enhances its solubility and interaction capabilities with biological molecules compared to these similar compounds .

StepTemperature (°C)Duration (hours)Typical Yield (%)Key ConditionsMaleic Anhydride Activation100-1401-295-98Inert atmosphere, dry conditionsAmine Addition80-1202-485-95Controlled addition rateMaleinamic Acid FormationRoom temp to 1001-380-90pH control 6-7Cyclization/Dehydration140-1704-870-85Azeotropic dehydrationSalt FormationRoom temp0.5-290-95HCl addition, crystallization
Table 2: Amination Strategies for Hexyl Chain Functionalization
StrategyAmine SourceTypical Yield (%)Reaction Time (h)Selectivity
Direct Nucleophilic Substitution1,6-Diaminohexane75-854-8Moderate
Mitsunobu ReactionAmino alcohol precursor80-906-12High
Reductive AminationHexylamine + reducing agent70-808-16Good
Diazotization-ReductionHexylamine via diazonium60-7512-24Fair
Metal-Catalyzed CouplingHexylamine + coupling partner85-952-6Excellent
Table 3: HCl Salt Formation and Purification Techniques
ParameterOptimal RangeCritical FactorsQuality Impact
HCl Concentration2-6 MStoichiometry controlSalt formation completeness
Temperature0-25°CCooling rateCrystal size uniformity
Crystallization Time2-6 hoursAgitation levelNucleation control
Recrystallization SolventEthanol/water (3:1)Solvent ratioSolubility properties
Final Purity>98%Impurity removalAnalytical specifications
Recovery Yield85-93%Crystal morphologyProcess economics
Table 4: Industrial-Scale Production Challenges
Challenge CategorySpecific IssuesMitigation StrategiesImpact on Cost
Heat ManagementExothermic reactions, hot spotsControlled addition, cooling systemsHigh (energy, equipment)
Solvent RecoveryAzeotropic mixtures, efficiencyDistillation optimization, recyclingMedium (efficiency loss)
Impurity ControlSide products, polymerizationProcess monitoring, purificationHigh (yield reduction)
Scale-up EffectsMass transfer limitationsReactor design, mixing efficiencyMedium (throughput)
Equipment ConsiderationsCorrosion, material compatibilityMaterial selection, maintenanceHigh (capital investment)
Quality AssuranceBatch-to-batch consistencyProcess validation, analyticsMedium (testing, rework)

Intrinsic second-order rate constants

EntryThiol NucleophileSolvent (25 °C)k₂ / M⁻¹ s⁻¹Reference
1MethanethiolCHCl₃2.4 × 10² [1]
2MethanethiolN,N-Dimethylformamide6.1 × 10¹ [1]
3β-MercaptoethanolCHCl₃1.7 × 10² [1]
4L-CysteinepH 7.4 phosphate buffer1.1 × 10³ [2]
56-Maleimidehexanoic acid + L-Cysteine (pH 7.0)Water9.2 × 10² [3]

The six-carbon spacer of N-(6-aminohexyl)maleimide maintains the high electrophilicity of the maleimide ring: measured k₂ values are indistinguishable from N-alkyl analogues [1].

Chain-Transfer and Propagation

Computational barriers for the rate-determining proton-transfer step (ΔG‡, 298 K):

  • 8.5 kcal mol⁻¹ in CHCl₃, 9.2 kcal mol⁻¹ neat thiol, 12.3 kcal mol⁻¹ in DMF [1].
  • Lower barriers correlate with faster k₂ and explain why neat conjugations of N-(6-aminohexyl)maleimide in peptide chemistry proceed within seconds at 20–25 °C.

Electronic assistance by the ω-amino tail

Proximal basic nitrogens (≤2 C from the imide) accelerate post-addition thiosuccinimide hydrolysis [4]. The six-carbon tether in N-(6-aminohexyl)maleimide positions the amine beyond this window, so the substituent has negligible influence on forward thiol addition but modestly slows succinimide ring opening relative to N-(2-aminoethyl)maleimide [4].

Diels–Alder Cycloaddition Capabilities

Benchmark kinetics with furan dienes

DienophileDieneTemp. (°C)k_f / 10⁻³ L mol⁻¹ s⁻¹ΔH‡ / kcal mol⁻¹Reference
N-HydroxymaleimideFurfuryl alcohol370.3715.7 [5]
N-HydroxymaleimideFurfuryl alcohol804.5814.0 [5]
N-(6-Aminohexyl)maleimide (est.)Furfuryl alcohol601.3 ± 0.214.8 ± 0.3derived from [5]

The dienophilicity of the maleimide ring is dictated by the imide carbonyls; the neutral 6-aminohexyl tether does not affect frontier orbital energies and thus preserves DA reactivity. Computational ΔG‡ rises only 0.4 kcal mol⁻¹ when the tether is appended, supporting the similar experimental rate [5].

Regiochemical outcome

Maleimides uniformly give endo-preferred adducts; the tether plays no stereodirecting role [5].

pH-Dependent Reactivity in Aqueous Systems

pHk_obs / M⁻¹ s⁻¹ (Cys + 6-Maleimidehexanoate)Hydrolysis t₁⁄₂ / h (thiosuccinimide)Reference
6.51.0 × 10³>120 [3]
7.41.1 × 10³72 [3]
8.52.3 × 10²4.5 [6]
  • Optimal conjugation (pH 6.5–7.5) balances fast addition with minimal competing hydrolysis [7].
  • At ≥ pH 8 the maleimide nitrogen undergoes hydrolytic ring opening, cutting the effective electrophile lifetime to <5 h [6].
  • N-(6-Aminohexyl)maleimide hydrochloride behaves identically; the tethered ammonium does not buffer local pH sufficiently to protect the ring.

Competing Hydrolysis Pathways and Stability Considerations

Ring-Opening Hydrolysis

Half-lives (37 °C) for the succinimide in aqueous buffers:

Maleimide AdductpH 6.0pH 8.0Reference
N-alkyl168 h8 h [4]
N-(6-Aminohexyl)150 h10 h [4]
N-(2-Aminoethyl)1 h0.25 h [4]

The distal amine in the C₆ tether has only a slight inductive effect; hydrolysis remains slow at neutral pH, offering conjugate stability for bioconjugation applications.

Retro-Michael and Exchange Reactions

In the presence of 10 mM glutathione at pH 7.4:

  • 20–40% retro-Michael cleavage after 48 h for simple N-alkyl maleimide adducts [8].
  • Prior ring opening (hydrolysis) suppresses cleavage to <5% [9].
    Therefore deliberate base-triggered hydrolysis of N-(6-aminohexyl)maleimide adducts (pH 8.5, 1 h) affords long-term serum stability.

Mechanistic Summary

  • Thiol addition is fast and essentially irreversible below pH 8.
  • Ring hydrolysis competes above pH 8, yielding a maleamic acid that resists retro-Michael.
  • Retro-Michael/thiol exchange dominates in reductive media unless the ring has opened [8].
  • The C₆ amino spacer marginally stabilizes the succinimide ring but does not alter the ordering of these pathways.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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